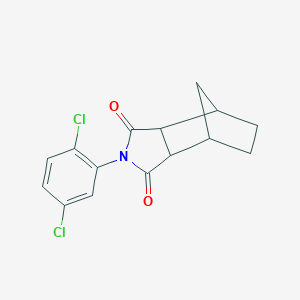
2-(2,5-dichlorophenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-dichlorophenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a chemical compound with the molecular formula C15H13Cl2NO2 and a molecular weight of 310.2 g/mol. This compound is known for its unique structure, which includes a hexahydro-1H-4,7-methanoisoindole core substituted with a 2,5-dichlorophenyl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2-(2,5-dichlorophenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves several steps. One common method includes the reaction of phenyldiazonium chloride with 2-hydroxymethylene-5-methylcyclohexanone, followed by Fischer indole synthesis using acetic acid and hydrochloric acid under reflux conditions . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(2,5-dichlorophenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2,5-dichlorophenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, such as lurasidone hydrochloride, which is used to treat psychiatric disorders.
Industry: The compound is utilized in the production of high-performance materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,5-dichlorophenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, in the case of its derivative lurasidone hydrochloride, the compound acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, which are involved in the regulation of mood and behavior . The exact molecular targets and pathways may vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
2-(2,5-dichlorophenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can be compared with other similar compounds, such as:
2-(2,3-dichlorophenyl)hexahydro-1H-4,7-methanoisoindole-1,3-dione: This compound has a similar structure but with different substitution patterns on the phenyl ring.
4,7-methanoisoindole derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H13Cl2NO2 |
|---|---|
Molecular Weight |
310.2 g/mol |
IUPAC Name |
4-(2,5-dichlorophenyl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C15H13Cl2NO2/c16-9-3-4-10(17)11(6-9)18-14(19)12-7-1-2-8(5-7)13(12)15(18)20/h3-4,6-8,12-13H,1-2,5H2 |
InChI Key |
DBXPNVANMQOOSH-UHFFFAOYSA-N |
SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C4=C(C=CC(=C4)Cl)Cl |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


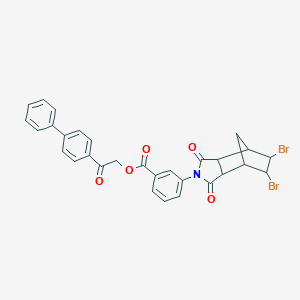
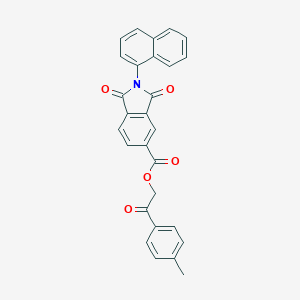
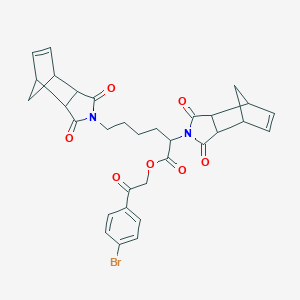
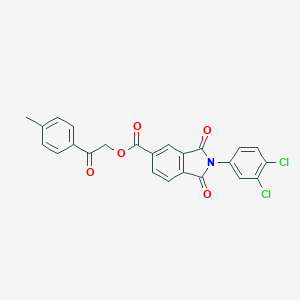
![2-(4-Chlorophenyl)-2-oxoethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B341460.png)
![N-(3-chloro-4-methylphenyl)-N-[(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B341461.png)
![2-(4-Nitrophenyl)-4-{4-[2-(4-nitrophenyl)quinazolin-4-yl]phenyl}quinazoline](/img/structure/B341463.png)
![1-({2-[(4-Tert-butylbenzoyl)oxy]-1-naphthyl}methyl)-2-naphthyl 4-tert-butylbenzoate](/img/structure/B341465.png)
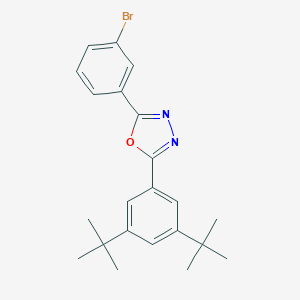
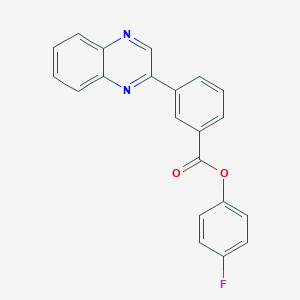
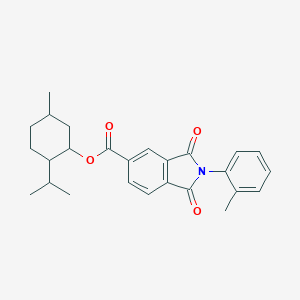
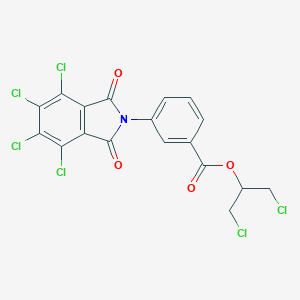
![Cyclohexyl 3-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B341473.png)
![2-Isopropyl-5-methylcyclohexyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B341475.png)
